molecular formula C12H12N2O3 B2619650 (5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione CAS No. 6325-66-2

(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No. B2619650
CAS RN: 6325-66-2
M. Wt: 232.239
InChI Key: LFSSBGHCUOEEOQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains a total of 30 bonds . The structure includes an imidazolidine-2,4-dione ring with a (4-ethoxyphenyl)methylidene group attached .

Mechanism of Action

The exact mechanism of action of (5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, this compound has been shown to possess antimicrobial activity by disrupting the bacterial cell membrane. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, this compound also has several limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of (5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione. One area of interest is the development of this compound derivatives with improved biological activity and stability. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs with similar biological activity. In addition, the study of this compound in animal models could provide valuable insights into its potential use as a therapeutic agent. Finally, the development of new analytical techniques for the detection and quantification of this compound could facilitate its use in future experiments.

Synthesis Methods

(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione can be synthesized through a multistep reaction involving the condensation of ethyl 4-bromobenzoate with glycine followed by cyclization with thiosemicarbazide. The resulting product is then treated with acetic anhydride to obtain this compound. The purity of this compound can be confirmed by using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells. This compound has also been shown to possess antimicrobial activity against a wide range of bacterial and fungal strains. In addition, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been studied for its potential use as an anticonvulsant and antidiabetic agent.

properties

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)7-10-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSSBGHCUOEEOQ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6325-66-2
Record name NSC31103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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